

# An In-depth Technical Guide to 3-Bromocinnamic Acid

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## Compound of Interest

Compound Name: *3-Bromocinnamic acid*

Cat. No.: *B167283*

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## Introduction

**3-Bromocinnamic acid**, predominantly found as the trans (or E) isomer, is an organic compound of significant interest in synthetic chemistry and pharmacology. It serves as a versatile intermediate for the synthesis of more complex molecules and is notably the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide)[1][2]. Its structure, featuring a carboxylic acid, an alkene, and an aryl bromide, provides three distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological relevance.

## Chemical and Physical Properties

**3-Bromocinnamic acid** is a white to light yellow crystalline powder at room temperature[1]. It is generally insoluble in water but shows solubility in alcohols such as methanol[2][3][4].

Table 1: Physical and Chemical Properties of **3-Bromocinnamic Acid**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrO <sub>2</sub>	[5][6]
Molecular Weight	227.05 g/mol	[2][5][7]
CAS Number	32862-97-8 (trans)	[1][2][5][6]
Melting Point	177-179 °C	[1][2][3][4][8][9]
Boiling Point	344.1 ± 25.0 °C (Predicted)	[4]
Density	1.607 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	4.27 ± 0.10 (Predicted)	[4]
Appearance	White to light yellow crystal powder	[1]
Solubility	Insoluble in water; Soluble in methanol	[2][3][4]

## Spectroscopic Data

Structural elucidation of **3-Bromocinnamic acid** is typically confirmed through various spectroscopic methods. The data provides a characteristic fingerprint of the molecule, confirming the presence of the aromatic ring, the alkene bond in trans configuration, the carboxylic acid, and the bromine substituent.

Table 2: Key Spectroscopic Data for **3-Bromocinnamic Acid**

Technique	Description	Source(s)
<sup>1</sup> H NMR	Spectra are available and used to confirm the proton environment, including the characteristic doublets of the trans-alkene protons and signals for the aromatic protons.	[10][11]
<sup>13</sup> C NMR	Spectra are available for identifying the nine distinct carbon environments within the molecule.	[10]
Infrared (IR)	IR spectra confirm the presence of key functional groups: O-H stretch (carboxylic acid), C=O stretch (carbonyl), C=C stretch (alkene and aromatic), and C-Br stretch.	[5][10]
Mass Spectrometry	Mass spectra show the molecular ion peak and characteristic isotopic pattern due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br), confirming the molecular weight and formula.	[5][7]

## Synthesis and Purification

**3-Bromocinnamic acid** can be synthesized through several methods, most notably via palladium-catalyzed cross-coupling reactions such as the Heck reaction or through condensation reactions like the Perkin reaction.

## Experimental Protocol: Synthesis via Heck Reaction

The Heck reaction provides an efficient route for synthesizing cinnamic acid derivatives by coupling an aryl halide with an alkene. This protocol describes the synthesis of **trans-3-Bromocinnamic acid** from 3-bromoiodobenzene and acrylic acid.

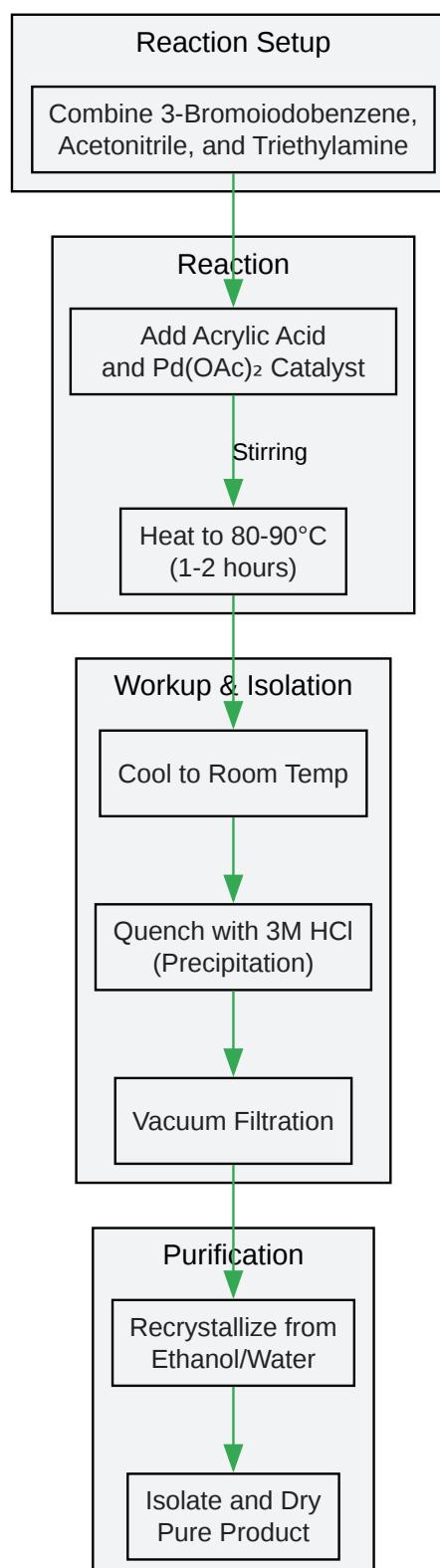
#### Materials:

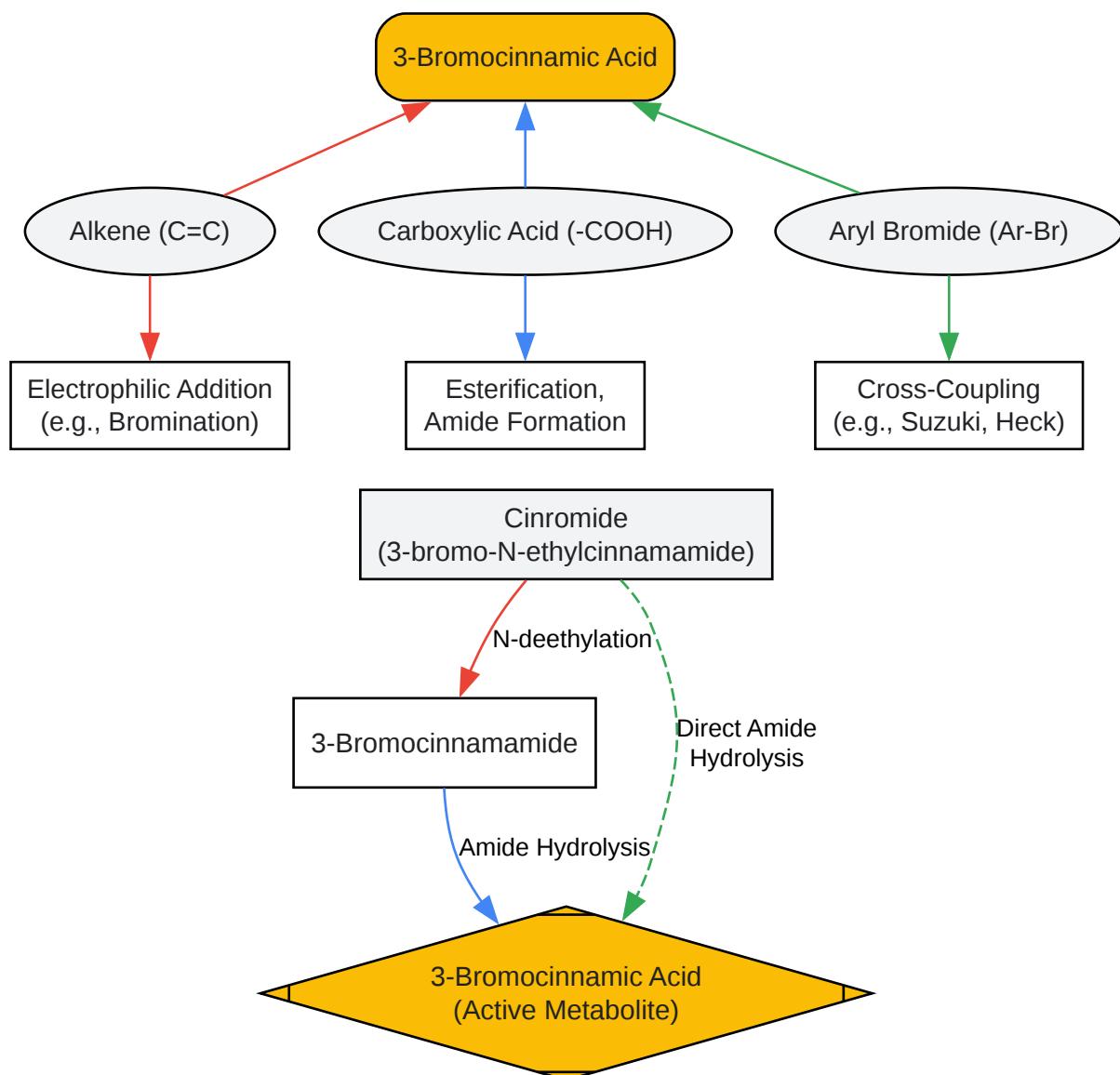
- 3-Bromoiodobenzene (1.0 equiv)
- Acrylic acid (1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ , 3.0 equiv)
- Acetonitrile (solvent)
- 3 M Hydrochloric acid (HCl)
- 95% Ethanol
- Deionized water

#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoiodobenzene (1.0 equiv), acetonitrile, and triethylamine (3.0 equiv). Stir the mixture until all components are dissolved.
- **Addition of Reagents:** Add acrylic acid (1.2 equiv) to the mixture, followed by palladium(II) acetate (0.02 equiv).
- **Reaction:** Heat the reaction mixture to 80-90°C and maintain for 1-2 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a beaker containing 3 M HCl. A solid precipitate of the crude product should form.

- Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove any residual acid and salts.
- Purification: Recrystallize the crude product from a hot 95% ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product can be characterized by NMR and melting point analysis.





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